4-Formyl-3-methylthiophene-2-carboxylic acid
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Overview
Description
4-Formyl-3-methylthiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a formyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-methylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the formylation of 3-methylthiophene-2-carboxylic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, utilizing optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in acetic acid.
Major Products Formed
Oxidation: 4-Carboxy-3-methylthiophene-2-carboxylic acid.
Reduction: 4-Hydroxymethyl-3-methylthiophene-2-carboxylic acid.
Substitution: 4-Bromo-3-methylthiophene-2-carboxylic acid.
Scientific Research Applications
4-Formyl-3-methylthiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of novel pharmaceuticals with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, dyes, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-Formyl-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene-2-carboxylic acid: Lacks the formyl group at the 4-position.
4-Formylthiophene-2-carboxylic acid: Lacks the methyl group at the 3-position.
3-Methyl-2-thiophenecarboxaldehyde: Lacks the carboxylic acid group at the 2-position
Uniqueness
4-Formyl-3-methylthiophene-2-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the thiophene ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C7H6O3S |
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Molecular Weight |
170.19 g/mol |
IUPAC Name |
4-formyl-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6O3S/c1-4-5(2-8)3-11-6(4)7(9)10/h2-3H,1H3,(H,9,10) |
InChI Key |
DRNBTIWMNQEMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1C=O)C(=O)O |
Origin of Product |
United States |
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